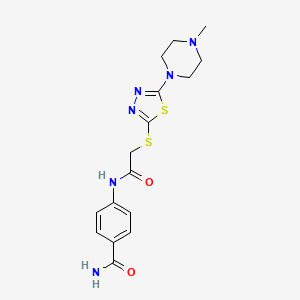

4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S2/c1-21-6-8-22(9-7-21)15-19-20-16(26-15)25-10-13(23)18-12-4-2-11(3-5-12)14(17)24/h2-5H,6-10H2,1H3,(H2,17,24)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODBHMXHCJKQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize this compound involves a series of nucleophilic substitution reactions

Step 1: : Synthesize 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazole from thiosemicarbazide and 4-methylpiperazine using an oxidative cyclization reaction. Common reagents include hydrogen peroxide and acetic acid.

Step 2: : Couple the synthesized thiadiazole with 4-acetamidobenzamide through a nucleophilic substitution reaction in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Scaling this compound for industrial production would involve optimizing each synthetic step to ensure high yield and purity. This might include automation of the synthesis process, purification steps like recrystallization, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Can be oxidized under specific conditions to introduce new functional groups or alter the existing functionalities.

Reduction: : Possible under milder conditions to reduce specific moieties within the molecule.

Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, especially on the benzamide and piperazine components.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Utilizing reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: : Various halogenated compounds, under conditions that facilitate nucleophilic or electrophilic attack.

Major Products Formed

Depending on the type of reaction:

Oxidation: : Products include oxidized thiadiazole derivatives.

Reduction: : Reduced amine derivatives.

Substitution: : Halogenated benzamide derivatives, modified piperazine products.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide exhibit significant antimicrobial properties. The presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the compound's structural features contribute to its effectiveness against pathogens .

Anticancer Applications

The anticancer potential of thiadiazole derivatives has been extensively studied. Research shows that compounds containing a thiadiazole scaffold can induce apoptosis in cancer cells by activating various biochemical pathways. For instance, studies on similar compounds have demonstrated their ability to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT116 (Colorectal Carcinoma) | 5.85 |

| Compound E | MCF7 (Breast Cancer) | 4.53 |

In these studies, the tested compounds exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Neurological Applications

The compound's structural components also suggest potential applications in neurological research. Thiadiazole derivatives have been linked to anticonvulsant properties through mechanisms involving GABAergic activity and modulation of voltage-gated ion channels. For example, studies have reported significant protection against seizures in animal models when treated with related thiadiazole compounds .

Mechanism of Action

This compound's mechanism of action, particularly in biological systems, could involve interactions with specific molecular targets like enzymes or receptors. The thiadiazole ring often plays a key role in binding to active sites, while the piperazine moiety may enhance the compound's bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Piperazine Derivatives

N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a)

- Structure : Differs by replacing the benzamide group with a 4-chlorophenyl-substituted thiadiazole.

- This modification may shift biological activity toward targets sensitive to hydrophobic interactions, such as kinase inhibitors .

- Synthesis : Prepared via reflux with secondary amines in dry benzene, contrasting with the target compound’s use of THF or acetone-based solvents .

2-(4-Substituted Piperazin-1-yl)-N-(5-Methyl/Ethyl-1,3,4-Thiadiazol-2-yl)Acetamide (2a–2h)

- Structure : Features alkyl groups (methyl/ethyl) at position 5 of the thiadiazole instead of 4-methylpiperazine.

- These compounds are often screened for antimicrobial activity due to their moderate solubility .

Thiadiazole-Benzamide Derivatives with Varied Heterocycles

4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e)

- Structure : Replaces the thiadiazole with a benzo[d]oxazole ring.

- However, the nitro group on the benzamide may introduce metabolic instability .

ZINC5154833 (4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide)

- Structure: Substitutes thiadiazole with a dihydropyrimidinone ring.

- Key Findings: Demonstrated high binding affinity (glide score: −6.591) to CIITA-I, attributed to hydrogen bonds with GLY423 and SER710. The dihydropyrimidinone core may confer better conformational flexibility compared to rigid thiadiazoles .

Thiadiazole-Triazole/Thiazole Hybrids

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l)

- Structure : Incorporates a piperidine-ethylthio linker instead of methylpiperazine.

- Key Findings : The ethylthio spacer increases molecular weight and may reduce blood-brain barrier penetration. These compounds are often evaluated for acetylcholinesterase inhibition due to their extended hydrophobic regions .

9c (Triazole-Thiazole-Benzamide Hybrid)

Structural and Functional Analysis Table

Biological Activity

The compound 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis pathways, cytotoxicity data, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 368.48 g/mol. Its structure features a thiadiazole ring that is known for its ability to interact with biological targets.

Anticancer Properties

Numerous studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide have shown promising results in inhibiting various cancer cell lines:

- A549 (lung cancer) : IC50 values suggest effective growth inhibition.

- SK-MEL-2 (skin cancer) : Notably high activity with IC50 values around 4.27 µg/mL for certain derivatives .

A structure–activity relationship study revealed that modifications on the phenyl ring significantly influence cytotoxicity, emphasizing the importance of specific substituents in enhancing biological activity .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain derivatives can activate caspases, leading to programmed cell death . Additionally, some compounds were found to cause cell cycle arrest in the sub-G1 phase, indicating their potential to disrupt normal cellular processes .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate notable antimicrobial properties. Research indicates that compounds similar to 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide exhibit activity against various bacterial strains:

| Compound | Target Strain | Inhibition Rate (%) |

|---|---|---|

| 51m | X. oryzae pv. oryzicola | 30% at 100 μg/mL |

| 51m | X. oryzae pv. oryzae | 56% at 100 μg/mL |

These findings suggest that the incorporation of thiadiazole moieties can enhance the efficacy against specific pathogens .

Case Studies

- Cytotoxicity Evaluation : A study evaluating various thiadiazole derivatives reported significant cytotoxic effects against multiple cancer cell lines, demonstrating the potential of these compounds as chemotherapeutic agents .

- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of synthesized thiadiazole derivatives against plant pathogens. Some compounds exhibited superior activity compared to commercial bactericides, highlighting their potential utility in agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide?

- Methodology :

-

Step 1 : React 4-methylpiperazine with 1,3,4-thiadiazole-2-thiol derivatives under reflux (90–100°C) using POCl₃ as a catalyst .

-

Step 2 : Introduce the acetamido-benzamide moiety via nucleophilic substitution or coupling reactions. Adjust pH to 8–9 with ammonia to precipitate intermediates .

-

Purification : Recrystallize from DMSO/water (2:1) or methanol to enhance purity .

-

Key Parameters : Temperature control (90°C), stoichiometric ratios (1:3 mol for POCl₃), and reaction time (3–6 hours) .

- Table 1 : Synthesis Optimization Data

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ | Reflux | 90°C | 3 hr | 94% | |

| DMSO/Water (2:1) | Recryst. | RT | - | 95.5% |

Q. How to confirm the structural integrity and purity of the compound?

- Methodology :

-

1H/13C NMR : Compare experimental peaks with theoretical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .

-

HPLC : Use C18 columns with acetonitrile/water gradients; target ≥98% purity .

-

Mass Spectrometry : Validate molecular ion ([M+H]⁺) matching theoretical m/z (e.g., 591.68 for related compounds) .

- Table 2 : Characterization Techniques

| Technique | Parameters | Target Outcome | Reference |

|---|---|---|---|

| 1H NMR | 400 MHz, DMSO-d6 | Peak alignment | |

| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Retention time ≤5 min |

Q. What strategies mitigate impurities during synthesis?

- Methodology :

- TLC Monitoring : Use silica plates with ethyl acetate/hexane (1:1) to track reaction progress .

- Recrystallization : Employ methanol or DMSO/water mixtures to remove unreacted starting materials .

- Chromatography : Flash column chromatography for polar byproducts .

Advanced Research Questions

Q. How to design molecular docking studies to predict biological targets?

- Methodology :

-

Target Selection : Prioritize kinases or proteases due to thiadiazole’s affinity for ATP-binding pockets .

-

Software : Use AutoDock Vina with Lamarckian genetic algorithms; set grid boxes to cover active sites .

-

Validation : Cross-check docking scores (e.g., ΔG ≤ -8 kcal/mol) with in vitro assays (IC₅₀ ≤ 10 µM) .

- Table 3 : Docking Parameters for Thiadiazole Derivatives

| Protein Target | PDB ID | Grid Box Size (ų) | Ligand Flexibility | Reference |

|---|---|---|---|---|

| EGFR Kinase | 1M17 | 20×20×20 | Semi-flexible |

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) .

- Dose-Response Curves : Test 10 nM–100 µM ranges to identify false positives from solubility artifacts .

- Meta-Analysis : Compare IC₅₀ values across studies; adjust for assay conditions (pH, serum content) .

Q. What methodologies guide structure-activity relationship (SAR) studies for thiadiazole analogs?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., trifluoromethyl for lipophilicity) at positions 2 and 5 of the thiadiazole ring .

- Pharmacophore Mapping : Identify critical H-bond donors (e.g., acetamido group) using Schrödinger’s Phase .

- In Silico ADMET : Predict logP (<3), metabolic stability (CYP3A4 inhibition), and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.